molecular formula C44H60N4O10 B12352701 (7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione

(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione

Cat. No.: B12352701
M. Wt: 805.0 g/mol
InChI Key: XDPKKMDAOQCGLL-AXHPLZRWSA-N
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Description

The compound “(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1’-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[236114,705,31026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4’-piperidine]-6,23-dione” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. Common synthetic methods may include:

    Cyclization reactions: to form the spiro and triazapentacyclo structures.

    Functional group transformations: such as hydroxylation, methylation, and tert-butylation.

    Protecting group strategies: to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of such complex molecules is often challenging and may require specialized equipment and conditions. Techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Materials Science:

Biology

    Biochemical Probes: Used to study biological pathways and interactions.

    Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease processes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating specific medical conditions.

Industry

    Polymer Synthesis: Utilized in the production of specialized polymers.

    Agriculture: Possible applications as agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Spiro compounds: Molecules with similar spiro structures.

    Triazapentacyclo compounds: Compounds with analogous triazapentacyclo frameworks.

    Polyhydroxy compounds: Molecules containing multiple hydroxyl groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C44H60N4O10

Molecular Weight

805.0 g/mol

IUPAC Name

(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione

InChI

InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,49-53H,16-19H2,1-11H3,(H,45,55)/b13-12-,20-15-,22-14-/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1

InChI Key

XDPKKMDAOQCGLL-AXHPLZRWSA-N

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)C

Origin of Product

United States

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